6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a thiolane ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
- 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-3-carboxylic acid
Uniqueness
6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H10N2O3S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c12-8-5(9(13)14)4-10-7(11-8)6-2-1-3-15-6/h4,6H,1-3H2,(H,13,14)(H,10,11,12) |
InChI Key |
CYGHJNYJSXEJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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